molecular formula C12H20N2O B13478557 N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide

N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide

Cat. No.: B13478557
M. Wt: 208.30 g/mol
InChI Key: IAYXOCFANFZYQP-UHFFFAOYSA-N
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Description

N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide is a compound that features a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a cyclopropyl and an azabicyclo moiety makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide typically involves multiple steps. One common method starts with the preparation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The cyclopropylacetamide moiety is then introduced through subsequent reactions involving acylation and amination steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry tetrahydrofuran (THF) under reflux conditions.

    Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.

Mechanism of Action

The mechanism of action of N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a cyclopropyl group and an azabicyclo structure. This combination imparts distinct chemical properties and biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-(7-azabicyclo[2.2.1]heptan-2-ylmethyl)-2-cyclopropylacetamide

InChI

InChI=1S/C12H20N2O/c15-12(5-8-1-2-8)13-7-9-6-10-3-4-11(9)14-10/h8-11,14H,1-7H2,(H,13,15)

InChI Key

IAYXOCFANFZYQP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NCC2CC3CCC2N3

Origin of Product

United States

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